molecular formula C9H11ClN2S B13784424 Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- CAS No. 75050-67-8

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-

Cat. No.: B13784424
CAS No.: 75050-67-8
M. Wt: 214.72 g/mol
InChI Key: OTIOSGHSOYSVHH-UHFFFAOYSA-N
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Description

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- is an organic compound with the chemical formula C9H11ClN2S. It is a colorless to light yellow solid with a bitter taste. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It exhibits significant biological activities, such as anti-tumor and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- typically involves the reaction of 3-chloro-4-methylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(3-chloro-2-methylphenyl)-N-methyl-
  • Thiourea, N-(3-chloro-4-methylphenyl)-N’-phenyl-
  • Thiourea, N-(3-chloro-4-methylphenyl)-N’-methyl-

Uniqueness

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- stands out due to its unique combination of a chlorine atom and a methyl group on the phenyl ring. This structural feature contributes to its distinct biological activities and reactivity compared to other similar compounds .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- (C9H11ClN2S) is notable for its potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C9H11ClN2S
  • Molecular Weight : Approximately 202.71 g/mol
  • Functional Groups : Contains a chloro and a methyl group on the aromatic ring, which influences its biological activity.

1. Anticancer Properties

Thiourea derivatives, including N-(3-chloro-4-methylphenyl)-N-methyl-, have shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant pro-apoptotic activity:

  • Cytotoxicity : Studies have demonstrated that thioureas can induce apoptosis in colon cancer cells (SW480, SW620) and prostate cancer cells (PC3) with IC50 values ranging from 1.5 to 10 µM, suggesting a potent anticancer effect .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of interleukin-6 levels .
Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
Thiourea DerivativeSW4801.5Induction of apoptosis
Thiourea DerivativeSW6208.9Inhibition of cell proliferation
Standard ChemotherapeuticCisplatin<10DNA damage induction

2. Antimicrobial Activity

Thiourea derivatives also exhibit significant antimicrobial properties:

  • Antibacterial Activity : Compounds similar to N-(3-chloro-4-methylphenyl)-N-methyl- have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, particularly chlorine at the 3-position, enhances antimicrobial activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25 - 6.25
Escherichia coliVaries

3. Urease Inhibition

Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers:

  • Inhibition Potency : Studies have shown that thiourea derivatives can effectively inhibit urease activity, with some compounds demonstrating IC50 values significantly lower than standard thiourea . This suggests their potential as therapeutic agents in managing urease-related disorders.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various thiourea derivatives for their biological activities:

  • Synthesis and Characterization : A series of thiourea compounds were synthesized, characterized by spectral data (FTIR, NMR), and evaluated for their biological activities .
  • In Vitro Studies : Compounds were subjected to in vitro testing against a panel of cancer cell lines and bacterial strains, revealing substantial cytotoxicity and antimicrobial efficacy .

Properties

CAS No.

75050-67-8

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-methylthiourea

InChI

InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13)

InChI Key

OTIOSGHSOYSVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=S)N)Cl

Origin of Product

United States

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